molecular formula C11H16N2O B1486805 4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- CAS No. 945955-11-3

4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)-

Cat. No. B1486805
CAS RN: 945955-11-3
M. Wt: 192.26 g/mol
InChI Key: QLHUAULTNDRZOI-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- (hereafter referred to as 4(3H)-Pyrimidinone) is a member of the pyrimidinone family of heterocyclic compounds. This compound is of interest due to its potential applications in a variety of areas including medicinal chemistry, organic synthesis, and biochemistry. 4(3H)-Pyrimidinone is a valuable synthetic intermediate used to prepare a variety of pharmaceuticals and other compounds. It has been used extensively in the synthesis of a variety of heterocyclic compounds, including pyrazolones, pyrazolines, and pyridines. In addition, it has been employed in the synthesis of other compounds with diverse biological activities.

Scientific Research Applications

Supramolecular Chemistry and Dimerization

Strong dimerization of ureidopyrimidinones, closely related to pyrimidinones, occurs via quadruple hydrogen bonding. This property is significant in the solid state and in solution, showcasing the potential for building supramolecular structures through hydrogen bond networks. This finding underscores the utility of ureidopyrimidinone functionalities as building blocks for complex molecular assemblies (Beijer et al., 1998).

Energetic Studies and Tautomeric Behavior

An energetic study of 4(3H)-pyrimidinone evaluated its tautomeric equilibriums and hydrogen bonding, providing insights into its stability and structural preferences. This work is vital for understanding pyrimidinone's behavior in different environments, which can be applied to various fields, including pharmaceuticals and materials science (Galvão et al., 2014).

Photochemistry and Matrix Isolation Studies

Research involving the Dewar form of 4(3H)-pyrimidinone explored its identification through ab initio calculations and matrix isolation photochemistry. Such studies reveal the photoreactivity of pyrimidinones, which could inform the development of photoresponsive materials (Lapinski et al., 1994).

Structural Insights and Molecular Design

The crystal structure and computational study of various pyrimidinone derivatives provide valuable insights into their molecular design. This research aids in understanding the structural determinants for the activity of pyrimidinone-based compounds, which is crucial for their application in medicinal chemistry and material science (Craciun et al., 1999).

Synthesis and Chemical Reactivity

Studies on the silver-catalyzed synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and alkynoates, and the acetylation and ring-opening reactions of 4(3H)-pyrimidinone derivatives, showcase the chemical reactivity and synthetic versatility of pyrimidinones. These findings contribute to the development of new synthetic routes for pyrimidinone-based compounds with potential applications in drug discovery and material science (Chen et al., 2017; Sodum et al., 1986).

properties

IUPAC Name

2-cyclopropyl-4-(2-methylpropyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7(2)5-9-6-10(14)13-11(12-9)8-3-4-8/h6-8H,3-5H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHUAULTNDRZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=O)NC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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